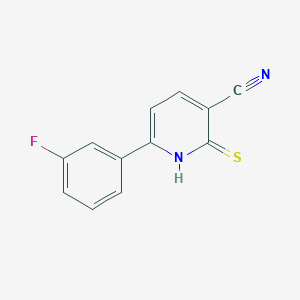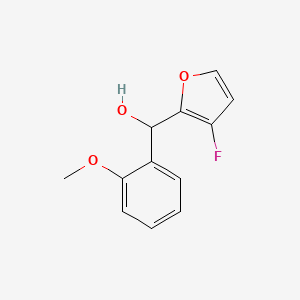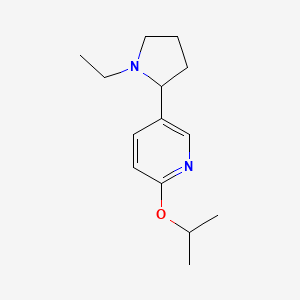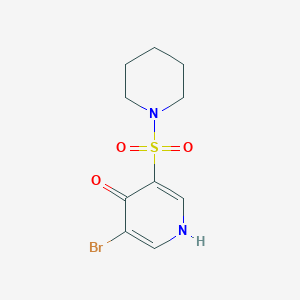
4-Methyl-5-(4-(trifluoromethyl)benzyl)thiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-5-(4-(trifluoromethyl)benzyl)thiazol-2-amine is a heterocyclic compound that contains a thiazole ring substituted with a methyl group at the 4-position and a benzyl group with a trifluoromethyl substituent at the 5-position. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5-(4-(trifluoromethyl)benzyl)thiazol-2-amine typically involves the reaction of appropriate thiazole precursors with benzyl halides or trifluoromethylated benzyl derivatives. One common method involves the use of 4-methylthiazole-2-amine as a starting material, which is then reacted with 4-(trifluoromethyl)benzyl chloride under basic conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-5-(4-(trifluoromethyl)benzyl)thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyl and thiazole positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the benzyl or thiazole positions .
Applications De Recherche Scientifique
4-Methyl-5-(4-(trifluoromethyl)benzyl)thiazol-2-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Materials Science: It is used in the development of advanced materials with specific electronic and optical properties.
Biological Studies: The compound is studied for its effects on various biological pathways and its potential as a tool for probing cellular mechanisms.
Mécanisme D'action
The mechanism of action of 4-Methyl-5-(4-(trifluoromethyl)benzyl)thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can bind to its target and modulate its activity, leading to the observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Trifluoromethyl)benzylamine: This compound shares the trifluoromethylbenzyl moiety but lacks the thiazole ring, resulting in different biological activities.
2-Methyl-4-(4-(trifluoromethyl)phenyl)-5-thiazolyl: This compound has a similar thiazole structure but with different substituents, leading to variations in its chemical and biological properties.
Uniqueness
4-Methyl-5-(4-(trifluoromethyl)benzyl)thiazol-2-amine is unique due to the combination of its thiazole ring and trifluoromethylbenzyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C12H11F3N2S |
|---|---|
Poids moléculaire |
272.29 g/mol |
Nom IUPAC |
4-methyl-5-[[4-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C12H11F3N2S/c1-7-10(18-11(16)17-7)6-8-2-4-9(5-3-8)12(13,14)15/h2-5H,6H2,1H3,(H2,16,17) |
Clé InChI |
OHXRWMKRZKTADY-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC(=N1)N)CC2=CC=C(C=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






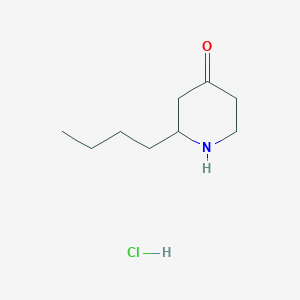
![N,5-Dimethylbenzo[d]isoxazol-3-amine](/img/structure/B11813658.png)

![6-(4-Fluorophenyl)-3-(piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11813668.png)
